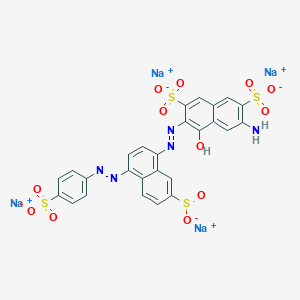
C.I. Food Black 2
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C.I. Food Black 2 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 1-naphthol-4-sulfonic acid. This intermediate product undergoes further diazotization and coupling with 2,7-naphthalenedisulfonic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction typically occurs in aqueous medium, and the product is isolated by filtration, followed by drying and milling to obtain the final powdered form .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Food Black 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: It can be reduced to form aromatic amines, which are often used as intermediates in further chemical synthesis.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid.
Substitution: Modified azo dyes with different functional groups.
Applications De Recherche Scientifique
C.I. Food Black 2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Mécanisme D'action
The mechanism of action of C.I. Food Black 2 involves its interaction with molecular targets through its azo bonds and sulfonic acid groups. These functional groups allow the dye to bind to proteins and other biomolecules, altering their properties and functions. The pathways involved include the formation of complexes with metal ions and the modification of protein structures.
Comparaison Avec Des Composés Similaires
C.I. Food Black 2 is unique among azo dyes due to its specific molecular structure, which provides its characteristic black color and stability. Similar compounds include:
Brilliant Black PN (C.I. Food Black 1): Another azo dye with similar applications but different molecular structure and properties.
Carbon Black (C.I. 77266): A pigment used in various applications, primarily as a colorant in food products, but produced through the partial combustion of hydrocarbons
C.I. Food Black 2 stands out due to its specific synthesis process and the stability of its color under various conditions, making it a preferred choice in many industrial applications .
Propriétés
Numéro CAS |
2118-39-0 |
|---|---|
Formule moléculaire |
C26H19N5NaO13S4 |
Poids moléculaire |
760.7 g/mol |
Nom IUPAC |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |
Clé InChI |
ZSRKJGSFDBOHMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2118-39-0 |
Numéros CAS associés |
83221-57-2 |
Synonymes |
Food Black 2; CI 27755 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that replacing sulfonic acid groups in C.I. Food Black 2 with carboxylic acid groups improves water fastness. What is the mechanism behind this improvement?
A1: [] Replacing the sulfonic acid groups in this compound (Structure 1A in the paper) with less acidic carboxylic acid groups (Structure 1B) results in dyes with enhanced water fastness due to a phenomenon called differential solubility. While the paper doesn't delve into the specific mechanism, we can infer:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















